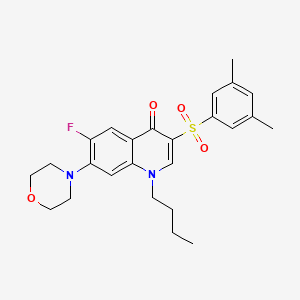

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a quinolinone derivative that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied extensively. In

Applications De Recherche Scientifique

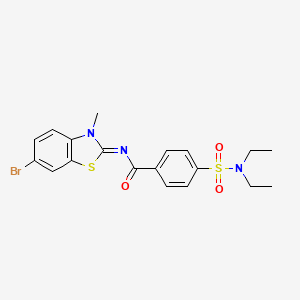

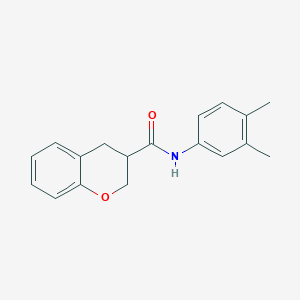

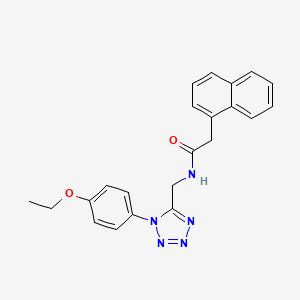

Antimicrobial Activity and Molecular Docking Study

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one, as part of the sulfonamides and carbamates series, has been studied for its antimicrobial potency. Sulfonamide derivatives of this compound, in particular, demonstrated potent antifungal activity. Molecular docking studies indicated good binding affinities with surrounding amino acids at the active site of the enzyme topoisomerase II gyrase A, suggesting its potential as a pharmaceutical agent (Janakiramudu et al., 2017).

Synthesis and Properties for Fuel-Cell Applications

A series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which can be synthesized using compounds related to 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one, were developed for fuel-cell applications. These copolymers showed high proton conductivity and mechanical properties, making them promising for such applications (Bae et al., 2009).

Application in Organic Solar Cells

The chemical structure related to 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one has been utilized in the synthesis of carboxylated cyanine dyes for improving photoelectric conversion efficiency in dye-sensitized solar cells. Co-sensitization with these dyes resulted in a higher power conversion efficiency, showcasing its potential in renewable energy technology (Wu et al., 2009).

Neuroprotective Effects in Cerebral Ischemia

Compounds structurally similar to 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-morpholinoquinolin-4(1H)-one have shown neuroprotective effects by inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a rat model of focal cerebral ischemia. This suggests their potential therapeutic application in treating neurological disorders related to ischemia (Takahashi et al., 1997).

Propriétés

IUPAC Name |

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-4-5-6-28-16-24(33(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-7-9-32-10-8-27/h11-16H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXVBXCPOJSBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)